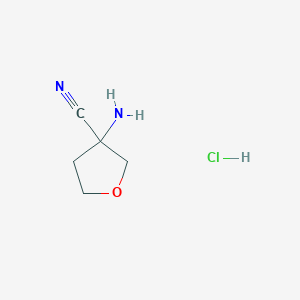
2-(5-Fluoropyridin-2-YL)acetic acid
Vue d'ensemble
Description
2-(5-Fluoropyridin-2-YL)acetic acid, also known as (5-fluoro-2-pyridinyl)acetic acid, is a heterocyclic organic compound . It has a molecular weight of 155.13 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 2-(5-Fluoropyridin-2-YL)acetic acid is C7H6FNO2 . The InChI code is 1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
2-(5-Fluoropyridin-2-YL)acetic acid is a solid substance . It has a molecular weight of 155.13 . It should be stored in a refrigerator .Applications De Recherche Scientifique
- Scientific Field : Organic Chemistry and Medicinal Chemistry
- Summary of Application : Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application/Experimental Procedures : The methods of synthesis for fluorinated pyridines vary, but they often involve reactions such as the Umemoto reaction or the Balts-Schiemann reaction . The specific procedures and technical details would depend on the exact type of fluorinated pyridine being synthesized and its intended application.
- Results/Outcomes : The outcomes of using fluorinated pyridines in the synthesis of pharmaceuticals and agrochemicals can be quite significant. For example, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Scientific Field : Organic Chemistry and Medicinal Chemistry
- Summary of Application : Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application/Experimental Procedures : The methods of synthesis for fluorinated pyridines vary, but they often involve reactions such as the Umemoto reaction or the Balts-Schiemann reaction . The specific procedures and technical details would depend on the exact type of fluorinated pyridine being synthesized and its intended application.
- Results/Outcomes : The outcomes of using fluorinated pyridines in the synthesis of pharmaceuticals and agrochemicals can be quite significant. For example, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Scientific Field : Organic Chemistry and Medicinal Chemistry
- Summary of Application : Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application/Experimental Procedures : The methods of synthesis for fluorinated pyridines vary, but they often involve reactions such as the Umemoto reaction or the Balts-Schiemann reaction . The specific procedures and technical details would depend on the exact type of fluorinated pyridine being synthesized and its intended application.
- Results/Outcomes : The outcomes of using fluorinated pyridines in the synthesis of pharmaceuticals and agrochemicals can be quite significant. For example, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Safety And Hazards
The safety information for 2-(5-Fluoropyridin-2-YL)acetic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Propriétés
IUPAC Name |
2-(5-fluoropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVAIZIJBXHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717201 | |
| Record name | (5-Fluoropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridin-2-YL)acetic acid | |
CAS RN |
1000515-83-2 | |
| Record name | (5-Fluoropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)
![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)



![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)


